Home > Products > Screening Compounds P483 > 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide -

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Catalog Number: EVT-11116974
CAS Number:
Molecular Formula: C25H25N5O5
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a complex organic compound that integrates features from isoindoloquinazoline and imidazole derivatives. This compound is notable for its potential biological activities, including its interactions with various molecular targets.

Source

This compound can be sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. It is often used in scientific research to explore its biological effects and potential therapeutic applications.

Classification

The compound is classified as a small molecule with a unique structural configuration that may confer specific pharmacological properties. Its classification falls within the realm of heterocyclic compounds due to the presence of imidazole and isoindole rings.

Synthesis Analysis

Methods

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide typically involves several synthetic steps:

  1. Formation of the Isoindoloquinazoline Core: The initial step involves constructing the isoindoloquinazoline framework through cyclization reactions of suitable precursors.
  2. Introduction of the Imidazole Moiety: Following the core formation, an imidazole group is introduced via nucleophilic substitution or coupling reactions.
  3. Propanamide Side Chain Addition: The final step involves attaching the propanamide side chain to yield the target compound.

Technical Details

The reaction conditions are optimized for yield and purity, involving specific solvents, temperatures, and catalysts. Common reagents include coupling agents for amide formation and protecting groups for sensitive functional groups during synthesis.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors or automated platforms to enhance efficiency. Advanced purification techniques such as chromatography are employed to isolate the final product with high purity.

Molecular Structure Analysis

Structure

The molecular formula of this compound is C26H27N5O5C_{26}H_{27}N_{5}O_{5}, with a molecular weight of approximately 489.5 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.

Data

  • IUPAC Name: 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-imidazol-1-ylethyl)propanamide
  • InChI Key: JERCWRIBAHQFFK-UHFFFAOYSA-N
  • Canonical SMILES: COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCCN5C=CN=C5)OC
Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form various derivatives.
  2. Reduction: Reduction reactions may alter functional groups, yielding different analogs.
  3. Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. Reaction conditions including temperature and solvent choice are critical for successful transformations.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, influencing various biological pathways including signal transduction and gene expression.

Process

Upon administration, the compound interacts with target proteins, potentially leading to downstream effects on cellular processes such as apoptosis or metabolic regulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 489.5 g/mol
  • Density: Not available
  • Boiling Point: Not available

Chemical Properties

The compound exhibits characteristics typical of small organic molecules with multiple functional groups:

  • Hydrogen Bond Acceptors: 9
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 79.905 Ų
Applications

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure suggests possible roles in drug development targeting specific diseases or biological pathways.

This compound's exploration may lead to significant advancements in therapeutic agents due to its diverse structural features and biological activities.

Properties

Product Name

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

Molecular Formula

C25H25N5O5

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C25H25N5O5/c1-34-19-8-7-17-21(22(19)35-2)25(33)30-18-6-4-3-5-16(18)24(32)29(23(17)30)12-10-20(31)27-11-9-15-13-26-14-28-15/h3-8,13-14,23H,9-12H2,1-2H3,(H,26,28)(H,27,31)

InChI Key

JIZXTPSMGPORLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CN=CN5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.